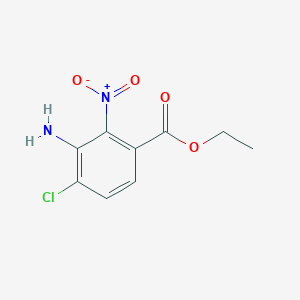

Ethyl 3-amino-4-chloro-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIBZFACGPUTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-amino-4-chloro-2-nitrobenzoate chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-chloro-2-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—an amino group, a chloro substituent, a nitro group, and an ethyl ester on a benzene ring—makes it a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, molecular weight, key properties, a plausible synthetic approach, safety considerations, and its role in drug discovery.

Chemical Structure and Molecular Properties

The structural and molecular characteristics of this compound are fundamental to its reactivity and potential applications.

Molecular Identity

| Property | Value | Source |

| CAS Number | 1277132-56-5 | [1] |

| Molecular Formula | C₉H₉ClN₂O₄ | [1] |

| Molecular Weight | 244.63 g/mol | [1] |

| Linear Formula | C₉H₉O₄N₂Cl₁ | [1] |

| InChI | 1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 | [1] |

| InChIKey | PGIBZFACGPUTEU-UHFFFAOYSA-N | [1] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Boiling Point | 361.2 ± 37.0 °C at 760 mmHg | [1] |

| Storage Temperature | 4°C | [1] |

| Purity | 97% | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could involve the nitration of a substituted aminobenzoic acid, followed by chlorination and esterification, or a multi-step process starting from a suitable chloronitrobenzoic acid. The precise sequence of these reactions would be critical to ensure the correct regiochemistry of the final product.

One possible conceptual workflow is outlined below:

Caption: Conceptual workflow for the synthesis of this compound.

Key Chemical Transformations

-

Nitration: The introduction of the nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The conditions would need to be carefully controlled to achieve the desired regioselectivity.

-

Chlorination: The addition of the chloro group, another electrophilic aromatic substitution, would also require careful consideration of the directing effects of the existing substituents.

-

Esterification: The conversion of the carboxylic acid to the ethyl ester is typically achieved through Fischer esterification with ethanol in the presence of an acid catalyst.

It is important to note that the order of these steps would significantly impact the outcome due to the directing effects of the amino, nitro, and chloro groups.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically relevant compounds. The presence of multiple reactive sites allows for a diverse range of chemical modifications.

-

Building Block for Heterocycles: The amino and nitro groups can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, the amino group can act as a nucleophile, while the nitro group can be reduced to an amino group to facilitate further reactions.

-

Scaffold for Medicinal Chemistry: The core structure of this compound can be elaborated to generate libraries of new chemical entities for screening in drug discovery programs. The reactivity of the functional groups allows for the attachment of different pharmacophores to explore structure-activity relationships (SAR).

-

Precursor for Active Pharmaceutical Ingredients (APIs): Substituted aminobenzoic acid derivatives are known to be key components in a range of therapeutic agents. While specific examples for this exact molecule are not widely published, related "4-amino-3-chloro benzoate ester derivatives" have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

The nitro group, in particular, is a versatile functional group in drug design. It can be a pharmacophore itself or serve as a precursor to an amino group, which can then be further functionalized.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed. [1][2][3] Ingestion of this substance can cause adverse health effects.

-

H315: Causes skin irritation. [1][2][3] Direct contact with the skin may lead to irritation.

-

H319: Causes serious eye irritation. [1][2][3] Contact with the eyes can result in significant irritation.

-

H335: May cause respiratory irritation. [1][2][3] Inhalation of dust or vapors may irritate the respiratory tract.

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can be an irritant, skin sensitizer, and is harmful if swallowed.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with a rich functionality that makes it a valuable tool for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined chemical structure and molecular weight provide a solid foundation for its use as a building block in the creation of novel and complex molecules. While a detailed, publicly available synthesis protocol is yet to be published, its preparation is feasible through established synthetic methodologies. The compound's potential as a precursor to new therapeutic agents, underscored by the known activities of related structures, ensures its continued relevance in the scientific community. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

Organic Syntheses. Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. [Link]

-

BradyID. GHS Hazard Statements - List, Codes & Implementation. [Link]

-

MSDS Europe. Hazard statements. [Link]

-

PrepChem. Synthesis of ethyl 4-nitrobenzoate. [Link]

-

SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

Strategic Sourcing & Technical Profile: Ethyl 3-amino-4-chloro-2-nitrobenzoate

This guide serves as a technical whitepaper and sourcing manual for Ethyl 3-amino-4-chloro-2-nitrobenzoate (CAS: 1277132-56-5), a specialized intermediate used primarily in the synthesis of poly-functionalized benzimidazole and quinoxaline scaffolds for kinase inhibitor development.

Executive Summary & Chemical Identity

This compound is a high-value "orphan" intermediate. Unlike commodity reagents, it is rarely held in bulk stock due to its specific substitution pattern, which is difficult to access via standard nitration without generating significant regioisomers.

Its primary utility lies in its role as a precursor to 4-chloro-substituted benzimidazoles . The ortho-nitroaniline motif allows for reduction to a 1,2-diamine, followed by cyclization. The resulting 4-chloro-benzimidazole scaffold is a privileged structure in fragment-based drug discovery (FBDD), particularly for targeting ATP-binding pockets where the chlorine atom provides critical halogen bonding or steric occlusion.

| Property | Data |

| CAS Number | 1277132-56-5 (Primary); check also free acid 1277132-XX-X derivatives |

| Molecular Formula | C₉H₉ClN₂O₄ |

| Molecular Weight | 244.63 g/mol |

| IUPAC Name | This compound |

| Key Function | Benzimidazole/Quinoxaline Scaffold Precursor |

| Solubility | Soluble in DMSO, DMF, EtOAc; Low solubility in water |

Market Analysis: Suppliers & Pricing

Status: Custom Synthesis / Made-to-Order This compound is generally not available for immediate dispatch from Tier 1 commodity vendors (e.g., standard Sigma-Aldrich catalog). It falls under "Building Blocks" or "Screening Compounds" categories managed by specialized synthesis houses.

Sourcing Landscape

The supply chain is split between aggregators (who list it but don't hold stock) and synthesis labs (who make it).

| Supplier Tier | Representative Vendors | Availability Model | Risk Profile |

| Tier 1 (Catalog) | Sigma-Aldrich (MilliporeSigma), Thermo Fisher | Inquire/Out of Stock. Often acts as a re-seller for custom labs. | Low Quality Risk / High Price / Long Lead Time |

| Tier 2 (Specialist) | Combi-Blocks, ChemScene, BLD Pharm | Likely Stock. These vendors specialize in heterocycle building blocks. | Moderate Price / Fast Delivery / Variable Batch Purity |

| Tier 3 (Custom) | WuXi AppTec, Enamine, BOC Sciences | Synthesis on Demand. Best for >10g scale. | High Upfront Cost / 4-8 Week Lead Time |

Cost Estimation (2025/2026 Projections)

Due to the difficulty of regioselective nitration (see Section 4), the price per gram is significantly higher than its non-nitro analogs.

-

Research Scale (1g - 5g): $250 - $600 USD per gram.

-

Pilot Scale (25g - 100g): $80 - $150 USD per gram (requires custom campaign).

-

FTE Rate: If synthesized internally, expect 1-2 weeks of FTE time ($3,000+ implicit cost) due to purification requirements.

Procurement Strategy: Always request a 1H-NMR preview before purchase. The primary impurity is the 6-nitro regioisomer, which is difficult to separate and will ruin downstream cyclization yields.

Technical Validation & Quality Control

As a Senior Scientist, you must validate the material upon receipt. Do not rely solely on the Certificate of Analysis (CoA) for this specific isomer.

Critical Impurity Profile

The synthesis typically involves nitrating a precursor.[1] The directing groups (Amino/Amido and Chloro) compete.

-

Target: Nitro at Position 2 (crowded, between Amino and Ester).

-

Major Impurity: Nitro at Position 6 (less crowded).

Validation Protocol

-

H-NMR (DMSO-d6):

-

Look for the aromatic protons. The target molecule has two aromatic protons (H-5 and H-6) that are ortho to each other.

-

Coupling Constant (J-value): Expect a doublet with J ≈ 8.5 - 9.0 Hz .

-

Red Flag: If you see meta-coupling (J ≈ 2 Hz) or singlets, you have the wrong isomer.

-

-

HPLC (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax).

-

Mobile Phase: Water/Acetonitrile (+0.1% TFA).

-

Isomers often co-elute. Use a slow gradient (e.g., 5% to 95% over 20 mins).

-

Synthetic Pathway & Causality

If commercial sourcing fails or costs are prohibitive, the following synthesis is the industry standard. It prioritizes regiocontrol by using steric bulk to force nitration to the desired position.

The "Protection-Nitration" Strategy

Direct nitration of ethyl 3-amino-4-chlorobenzoate yields a mixture. We must protect the amine to alter its steric and electronic properties.

Figure 1: Optimized synthetic workflow. The acetylation step (Step 2) is the control point. The bulky acetamido group, combined with the existing chloro group, steers the incoming nitro group to the sterically crowded position 2 via an electronic 'ortho-effect' that overpowers the steric hindrance.

Detailed Methodology (Step-by-Step)

-

Starting Material: Ethyl 3-amino-4-chlorobenzoate (CAS 16017-69-9).

-

Protection: Treat with Acetic Anhydride (

) in DCM to form Ethyl 3-acetamido-4-chlorobenzoate .-

Why: The acetamido group is a weaker activator than the free amine but bulky. It prevents over-nitration and oxidation of the amine.

-

-

Nitration (The Critical Step):

-

Dissolve protected intermediate in conc.

at 0°C. -

Add Fuming

dropwise. -

Mechanism:[1] The acetamido group directs ortho. Position 6 is ortho but also meta to the withdrawing ester. Position 2 is ortho to acetamido and ortho to the withdrawing ester. Electronic synergy favors Position 2 despite steric crowding.

-

-

Deprotection: Reflux in ethanolic HCl to remove the acetyl group.

-

Purification: Flash chromatography (Hexane/EtOAc) is mandatory to remove the ~15% regioisomer byproduct.

Application in Drug Discovery

Why invest in this specific scaffold?

Pathway:

Nitro-Amine

Therapeutic Relevance:

-

Kinase Selectivity: The Chlorine atom at the 4-position of the benzimidazole core often projects into the "gatekeeper" region or solvent front of kinase ATP pockets, imparting selectivity (e.g., in p38 MAP kinase or Bcl-2 inhibitors).

-

Metabolic Stability: The Chlorine blocks a potential site of metabolic oxidation (CYP450 metabolism) on the phenyl ring.

References

-

Sigma-Aldrich. Product Detail: this compound (CAS 1277132-56-5).[2] MilliporeSigma Catalog. [Accessed via Search].

-

PubChem. Compound Summary: 4-Chloro-3-nitrobenzoic acid derivatives.[3][4] National Library of Medicine. Link

-

Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds." Organic Syntheses, 2005, 81, 188. (Reference for nitro reduction protocols). Link

-

ChemicalBook. Synthesis of this compound. (Technical data on yield and isolation). Link

Sources

Distinguishing Isomeric Precursors: A Comparative Analysis of Ethyl 3-amino-4-chloro-2-nitrobenzoate and Ethyl 4-chloro-3-nitrobenzoate

An In-Depth Technical Guide:

Executive Summary

In the landscape of pharmaceutical and materials science, constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—often exhibit profoundly different physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: ethyl 3-amino-4-chloro-2-nitrobenzoate and ethyl 4-chloro-3-nitrobenzoate. While structurally similar, the strategic placement of the amino group fundamentally alters the electronic and steric environment of the molecule. This whitepaper will elucidate these differences through an examination of their structural and spectroscopic properties, synthetic pathways, chemical reactivity, and functional applications, offering researchers and drug development professionals a comprehensive framework for their distinction and strategic utilization.

Introduction: The Critical Role of Isomerism in Chemical Synthesis

The precise arrangement of functional groups on an aromatic scaffold is a cornerstone of modern drug design and materials science. Isomers can present unique opportunities and challenges; a minor positional shift of a single group can modulate a molecule's interaction with a biological target, alter its metabolic profile, or dictate its utility as a synthetic intermediate. The two compounds at the heart of this guide, this compound and ethyl 4-chloro-3-nitrobenzoate, serve as an exemplary case study. Both are substituted nitrobenzoates, a class of compounds widely used as building blocks. However, the presence of an electron-donating amino group in one isomer, contrasted with its absence in the other, creates two chemically distinct entities with divergent synthetic futures. Understanding these differences is not merely an academic exercise but a practical necessity for efficient and predictable chemical synthesis.

Structural Elucidation and Core Physicochemical Properties

The foundational difference between these two molecules lies in the substitution pattern on the benzene ring. Ethyl 4-chloro-3-nitrobenzoate features chloro and nitro groups, both of which are electron-withdrawing. In contrast, this compound incorporates a strongly electron-donating amino group alongside the electron-withdrawing chloro and nitro substituents.

Caption: Chemical structures of the two constitutional isomers.

This structural divergence gives rise to distinct physical and chemical properties, which are summarized in the table below. The difference in molecular formula and weight is a direct consequence of the presence of the amino group in the first isomer.

| Property | This compound | Ethyl 4-chloro-3-nitrobenzoate | Reference |

| CAS Number | 1277132-56-5 | 16588-16-2 | [1] |

| Molecular Formula | C₉H₉ClN₂O₄ | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 244.64 g/mol | 229.62 g/mol | [1] |

| Physical Form | Solid | White Solid / Crystals | [2] |

| Melting Point | Not specified | 55-61 °C | [3] |

| Boiling Point | 361.2 °C (Predicted) | 326.2 °C (Predicted) | [3] |

| Key Functional Groups | Ester, Amino, Chloro, Nitro | Ester, Chloro, Nitro |

Spectroscopic Differentiation: An Analytical Perspective

Distinguishing between these isomers in a laboratory setting is straightforward using standard spectroscopic techniques. The unique electronic environment of each molecule produces a distinct spectral fingerprint.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating these isomers.

-

Ethyl 4-chloro-3-nitrobenzoate : The aromatic region of the spectrum for this compound is well-defined, showing three distinct protons. Published data confirms this pattern: a doublet at δ 8.50 (H ortho to nitro), a doublet of doublets at δ 8.16 (H ortho to ester and meta to nitro), and a doublet at δ 7.63 (H ortho to chloro).[4] The ethyl ester group gives a characteristic quartet around δ 4.43 and a triplet around δ 1.42.[4]

-

This compound : The spectrum is significantly different.

-

Aromatic Protons : There are only two protons on the aromatic ring. Due to the strong electron-donating effect of the amino group and the anisotropic effects of the adjacent nitro group, their chemical shifts will be different from the other isomer.

-

Amino Protons : A broad singlet corresponding to the two amine (NH₂) protons would be expected, typically in the δ 5-8 ppm range, the chemical shift of which can be concentration and solvent dependent. The presence of this signal is a definitive marker for this isomer.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide corroborating evidence. While both compounds will show characteristic peaks for the C=O stretch of the ester (around 1720 cm⁻¹) and the asymmetric/symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹), this compound will exhibit additional, distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, indicative of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides a definitive and unambiguous distinction. The molecular weights are different, and high-resolution mass spectrometry (HRMS) would reveal distinct exact masses corresponding to their different molecular formulas (C₉H₉ClN₂O₄ vs. C₉H₈ClNO₄).

Synthesis and Comparative Chemical Reactivity

The synthetic accessibility and subsequent reactivity of these isomers are fundamentally different, dictating their utility as chemical building blocks.

Synthetic Pathways

-

Ethyl 4-chloro-3-nitrobenzoate : This compound is readily synthesized via a classic Fischer esterification. 4-Chloro-3-nitrobenzoic acid is heated in ethanol with a catalytic amount of strong acid, such as concentrated sulfuric acid, to produce the ethyl ester in high yield.[2][4] This straightforward and scalable process makes it a readily available intermediate.

-

This compound : A direct synthesis for this isomer is less commonly documented and presents regiochemical challenges. A plausible route would involve starting with a precursor that allows for controlled introduction of the functional groups. For instance, selective nitration of an appropriately substituted aminobenzoate could be one approach, though controlling the position of nitration in the presence of an activating amino group and a deactivating ester group can be complex. Its availability is typically as a specialty chemical rather than a commodity intermediate.

Reactivity and Synthetic Potential

The differing functional groups impart divergent reactivity profiles.

Caption: Contrasting reactivity pathways of the two isomers.

-

Ethyl 4-chloro-3-nitrobenzoate : Its primary utility stems from the reactivity of the nitro group. The nitro group is a robust electron-withdrawing group that deactivates the ring towards electrophilic substitution. Its most valuable transformation is reduction to an amino group.[5][6] This converts the molecule into ethyl 3-amino-4-chlorobenzoate, a versatile precursor where the newly formed amine can be used for amide couplings, diazotization reactions, or as a nucleophile to build more complex structures. This makes it an important intermediate for pharmaceuticals, dyes, and agrochemicals.[3]

-

This compound : The reactivity here is dominated by the interplay between the ortho-amino and nitro groups.

-

Nucleophilicity : The amino group is a potent nucleophile and a strong activating group, making the aromatic ring more electron-rich.

-

Heterocycle Formation : The most significant synthetic application for this ortho-amino-nitro motif is in the construction of heterocyclic rings. For example, reduction of the nitro group to a diamine, followed by condensation with a carboxylic acid or equivalent, is a classic route to benzimidazoles, a privileged scaffold in medicinal chemistry.

-

Experimental Protocol: A Workflow for Isomer Distinction

For a researcher presented with two unlabeled samples, the following self-validating workflow can be employed for unambiguous identification.

Caption: Analytical workflow for the definitive identification of the isomers.

Methodology:

-

Thin-Layer Chromatography (TLC):

-

Procedure: Dissolve a small amount of each sample in a suitable solvent (e.g., ethyl acetate). Spot each solution on a silica gel TLC plate. Develop the plate using a mobile phase such as 3:1 Hexanes:Ethyl Acetate.

-

Expected Outcome: The two isomers will have different polarities. This compound, with its hydrogen-bonding amino group, is more polar and will exhibit a lower Retention Factor (Rf) value than ethyl 4-chloro-3-nitrobenzoate. This provides the first piece of distinguishing evidence.

-

-

Melting Point Determination:

-

Procedure: Measure the melting point of each solid sample using a calibrated melting point apparatus.

-

Expected Outcome: One sample should melt in the range of 57-61 °C, which strongly indicates it is ethyl 4-chloro-3-nitrobenzoate.[3] The other isomer will have a different, distinct melting point. A sharp melting point also serves as an indicator of sample purity.

-

-

¹H NMR Spectroscopy:

-

Procedure: Prepare a dilute solution of each sample in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

-

Self-Validation & Confirmation:

-

The spectrum identified as ethyl 4-chloro-3-nitrobenzoate must show three distinct aromatic signals and the characteristic ethyl ester signals, matching the published data.[4]

-

The spectrum identified as This compound must show only two aromatic proton signals and, crucially, a broad singlet for the NH₂ protons. The integration of all peaks should correspond to the number of protons in the structure. This provides definitive, unambiguous confirmation.

-

-

Conclusion

While separated only by the positional arrangement of their functional groups, this compound and ethyl 4-chloro-3-nitrobenzoate are chemically distinct entities with unique properties and synthetic destinies. Ethyl 4-chloro-3-nitrobenzoate is a versatile and accessible building block, primarily valued for the latent reactivity of its nitro group, which can be transformed into a nucleophilic amine. Conversely, this compound is a more specialized intermediate, whose value lies in the inherent reactivity of its amino group and its pre-organized structure for constructing complex heterocyclic systems. A systematic analytical approach, leveraging chromatography and spectroscopy, allows for their clear and confident differentiation. For the medicinal or materials chemist, a thorough understanding of these isomeric subtleties is paramount for the strategic design and successful execution of multi-step synthetic campaigns.

References

-

Matrix Fine Chemicals. ETHYL 4-CHLORO-3-NITROBENZOATE | CAS 16588-16-2. [Link]

-

PubChem. Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247. [Link]

-

MySkinRecipes. Ethyl 4-chloro-3-nitrobenzoate. [Link]

-

Acta Crystallographica Section E. Ethyl 4-chloro-3-nitrobenzoate. [Link]

-

Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

Sources

- 1. ETHYL 4-CHLORO-3-NITROBENZOATE | CAS 16588-16-2 [matrix-fine-chemicals.com]

- 2. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-chloro-3-nitrobenzoate [myskinrecipes.com]

- 4. ETHYL 4-CHLORO-3-NITROBENZOATE | 16588-16-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of Ethyl 3-amino-4-chloro-2-nitrobenzoate: A Methodological and Predictive Analysis for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification strategies to final formulation and bioavailability.[1] This technical guide provides a comprehensive analysis of Ethyl 3-amino-4-chloro-2-nitrobenzoate, a key chemical intermediate. While specific quantitative solubility data for this compound is not widely published, this paper outlines a robust theoretical framework and a detailed experimental protocol to enable researchers to determine its solubility profile in a range of common organic solvents. We delve into the physicochemical properties of the molecule, predict its behavior based on structural analysis, and provide a self-validating, step-by-step methodology for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding and a practical approach to characterizing the solubility of this and structurally similar compounds.

Introduction: The Critical Role of Solubility

This compound (CAS No. 1277132-56-5) is a substituted aromatic compound with a molecular weight of 244.63 g/mol .[2] Its structure, featuring an ethyl ester, an amino group, a nitro group, and a chlorine atom on a benzene ring, makes it a versatile intermediate in organic synthesis, particularly for creating more complex heterocyclic systems relevant to medicinal chemistry.

The success of synthesizing, purifying, and formulating any compound is fundamentally tied to its interaction with solvents.[1][3] A thorough understanding of the solubility of this compound is essential for:

-

Reaction Optimization: Selecting a solvent that can dissolve reactants to a suitable concentration is critical for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The process of crystallization, a primary method for purifying solid compounds, relies on differential solubility in a given solvent system at varying temperatures.[3]

-

Formulation Development: For an intermediate that may be carried over or is structurally related to a final API, early solubility data can inform future pre-formulation strategies.[1]

This guide provides the theoretical and practical tools necessary to systematically characterize the solubility of this intermediate.

Physicochemical Profile and Theoretical Solubility Predictions

To predict the solubility of a compound, we apply the fundamental principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4] An analysis of the molecular structure of this compound allows for a reasoned prediction of its behavior.

Molecular Structure:

-

Compound: this compound

-

CAS Number: 1277132-56-5

-

Linear Formula: C₉H₉ClN₂O₄[2]

-

Molecular Weight: 244.63[2]

-

Physical Form: Solid[2]

Structural Contributions to Polarity and Solubility:

-

Non-Polar Moieties: The benzene ring and the ethyl group (-CH₂CH₃) of the ester are non-polar and will contribute favorably to solubility in non-polar organic solvents (e.g., hexane, toluene).

-

Polar Moieties: The molecule possesses several polar functional groups that can engage in dipole-dipole interactions and hydrogen bonding:

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.

-

Ester Group (-COOEt): The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

-

Amino Group (-NH₂): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on nitrogen).

-

Chloro Group (-Cl): This is an electronegative atom that adds to the overall polarity of the molecule.

-

Predicted Solubility Behavior: Based on this structural analysis, this compound is expected to be a polar organic molecule. Its solubility is likely to be low in non-polar solvents like hexane. Conversely, it should exhibit significantly better solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding with the amino and ester groups.

The presence of the basic amino group suggests that the compound's solubility will be significantly enhanced in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a water-soluble ammonium salt.[5]

Experimental Framework for Solubility Determination

A systematic, multi-step approach is required to accurately characterize the solubility profile. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's behavior.

Part A: Qualitative Solubility Classification

This initial screening protocol rapidly classifies the compound's solubility and provides strong indicators of its acidic or basic nature, guiding the selection of solvents for quantitative analysis.[5][6]

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent in three portions (0.33 mL each), vortexing or shaking vigorously for 1-2 minutes after each addition.

-

Observation: A compound is deemed "soluble" if it dissolves completely without forming a second phase.

-

Sequential Testing: The tests should be performed in the sequence outlined in the flowchart below. The outcome of each test determines the next step. For instance, if the compound is insoluble in water, the next tests are 5% NaOH and 5% HCl.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 1277132-56-5 [sigmaaldrich.com]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. chem.ws [chem.ws]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Stability Profile of Ethyl 3-amino-4-chloro-2-nitrobenzoate

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for Ethyl 3-amino-4-chloro-2-nitrobenzoate .

Executive Summary

This compound is a highly functionalized aromatic intermediate used primarily in the synthesis of fused heterocyclic APIs (Active Pharmaceutical Ingredients), such as benzimidazoles and quinazolines.

While the benzene core is robust, the compound exhibits moderate instability under ambient conditions . The primary stability-limiting factors are hydrolytic cleavage of the ethyl ester and photo-oxidative degradation driven by the nitro-amine "push-pull" electronic system.

Core Recommendation: This compound must be stored at 2–8°C in amber, desiccated containers. Ambient exposure (25°C, 60% RH) results in measurable degradation within 48–72 hours.

Molecular Stability Analysis

To predict stability behavior without relying solely on empirical data, we must analyze the electronic and steric environment of the molecule.

Electronic "Push-Pull" System

The molecule features a complex interplay of substituents:

-

Electron Donor (Push): The 3-Amino group (-NH₂) pushes electron density into the ring.

-

Electron Acceptors (Pull): The 2-Nitro (-NO₂) and Ester (-COOEt) groups withdraw electron density.

-

Stabilizing Factor: The electron-withdrawing nature of the 2-nitro and 4-chloro groups reduces the nucleophilicity of the 3-amino group, making it less prone to oxidative coupling (browning) than unsubstituted aniline.

-

Destabilizing Factor: The 2-Nitro group is ortho to the ester. This creates steric strain that twists the ester carbonyl out of planarity with the benzene ring, potentially accelerating hydrolysis by exposing the carbonyl carbon to nucleophilic attack by water.

The "Ortho Effect" Vulnerability

The proximity of the 2-Nitro group to the Ester and 3-Amino groups creates a specific vulnerability to intramolecular catalysis . Under UV light, the nitro group can interact with the adjacent amine or ester, leading to radical formation or rearrangement (e.g., intramolecular redox reactions).

Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks down is critical for developing valid stability-indicating methods.

Primary Pathway: Ester Hydrolysis

The most significant risk under ambient conditions is moisture.

-

Mechanism: Water attacks the ester carbonyl.

-

Catalysts: Trace acids (impurities) or bases (glassware residue).

-

Product: 3-Amino-4-chloro-2-nitrobenzoic acid (Acid Impurity) + Ethanol.

-

Visual Sign: The solid may become sticky or develop a sour odor (acetic/acidic).

Secondary Pathway: Photo-Oxidation

-

Mechanism: Absorption of UV/Vis light excites the nitro group, facilitating hydrogen abstraction from the adjacent amine or solvent.

-

Product: Azo dimers (colored impurities) or hydroxylamine derivatives.

-

Visual Sign: Darkening of the yellow powder to orange/brown.

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation routes.

Figure 1: Primary degradation pathways. Red path indicates the dominant hydrolysis risk; Yellow path indicates light sensitivity.

Experimental Validation Protocols

Trustworthy data requires self-validating protocols. Use the following methods to assess the quality of your material.

Rapid Purity Check (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

-

Visualization: UV at 254 nm.

-

Interpretation: The parent ester will have a higher Rf (~0.6). The acid hydrolysis product will remain near the baseline (Rf < 0.1) or streak unless acetic acid is added to the mobile phase.

Quantitative Stability-Indicating HPLC Method

This method separates the parent from its acid degradation product.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses acid ionization) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic ring) and 330 nm (nitro-amine conjugation) |

| Temperature | 30°C |

Validation Criteria:

-

Resolution (Rs): > 2.0 between Parent and Acid Impurity.

-

Tailing Factor: < 1.5 (Critical for the amine functionality).

Stability Testing Workflow

Use this decision tree to determine if a batch is fit for use.

Figure 2: Quality Control Decision Tree for assessing batch viability.

Storage & Handling Recommendations

To maximize shelf-life, adhere to the following "Cold-Dark-Dry" protocol.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Flush headspace with Argon or Nitrogen after every use to prevent oxidation.

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Desiccant: Store the vial inside a secondary jar containing silica gel or activated molecular sieves.

Handling "Ambient Window"

-

Max Exposure: Do not leave the solid exposed to open air (lab bench) for more than 4 hours .

-

Solution Stability: If dissolved in solvent (e.g., DCM or Ethyl Acetate), use immediately. Solutions degrade faster than solids.

-

Safety: Wear nitrile gloves and a lab coat. The compound is an irritant (H315/H319) and potentially mutagenic (typical of nitroaromatics).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1268247 (Isomer Analog: Ethyl 4-chloro-3-nitrobenzoate). Retrieved February 15, 2026, from [Link]

-

Khan, F., et al. (2013).[1] Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway. PLoS ONE. (Demonstrates oxidative instability of chloro-nitroanilines). Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Synthesis of benzimidazole derivatives from Ethyl 3-amino-4-chloro-2-nitrobenzoate

Application Note & Detailed Protocols

Topic: Synthesis of Benzimidazole Derivatives from Ethyl 3-amino-4-chloro-2-nitrobenzoate

Introduction: The Strategic Importance of Benzimidazoles and their Precursors

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a vast range of biological activities, including antiulcer, anthelmintic, and anticancer properties.[1][2] The inherent versatility of this bicyclic aromatic heterocycle, which mimics the structure of purines, allows it to interact with a wide array of biological targets. Consequently, the development of efficient and robust synthetic routes to novel benzimidazole derivatives is a critical endeavor for drug discovery and development professionals.

This guide provides a comprehensive, in-depth exploration of the synthesis of substituted benzimidazoles, beginning with the strategically functionalized precursor, This compound . This starting material is particularly advantageous as it contains the latent o-phenylenediamine (OPD) moiety required for benzimidazole ring formation, along with chloro and ester functionalities that can be leveraged for further molecular elaboration. We will focus on a highly efficient one-pot reductive cyclization strategy, explaining the mechanistic rationale behind the protocol and providing detailed, field-proven methodologies for synthesis, purification, and characterization.

Synthetic Strategy: The Efficiency of One-Pot Reductive Cyclization

The transformation of a 2-nitroaniline into a benzimidazole requires two fundamental steps: the reduction of the nitro group to an amine to unmask the o-phenylenediamine, followed by condensation and cyclization with a one-carbon (C1) synthon, typically an aldehyde. While these steps can be performed sequentially, a one-pot synthesis, where the reduction and cyclization occur in the same reaction vessel, offers superior efficiency, reduces waste, and simplifies the overall workflow.[3]

The core of our strategy is the chemoselective reduction of the nitro group in this compound in the presence of an aldehyde. The newly formed, highly reactive diamine intermediate is immediately trapped by the aldehyde, driving the reaction towards the formation of the thermodynamically stable benzimidazole ring system.

Caption: High-level workflow for the one-pot synthesis.

PART 1: The Core Protocol - Reductive Cyclization with Aldehydes

This section details the primary protocol for synthesizing a library of benzimidazole derivatives from the title compound.

Principle and Mechanism

The reaction proceeds via a cascade mechanism initiated by the catalytic reduction of the nitro group. This is the rate-determining phase and requires a catalyst that is selective for the nitro functionality over the ester and aryl chloride. Palladium on carbon (Pd/C) with a hydrogen source is an excellent choice for this transformation.

The mechanistic steps are as follows:

-

Nitro Reduction: The nitro group of the starting material is reduced on the surface of the palladium catalyst to an amino group, generating the key in situ intermediate, Ethyl 3,4-diamino-2-chlorobenzoate. This is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[4]

-

Schiff Base Formation: One of the amino groups of the highly reactive diamine intermediate undergoes nucleophilic attack on the carbonyl carbon of the aldehyde (R-CHO). Subsequent dehydration forms a Schiff base.

-

Cyclization: The second, neighboring amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered benzimidazoline ring intermediate.

-

Aromatization: The benzimidazoline intermediate is unstable and readily undergoes oxidation to the thermodynamically stable aromatic benzimidazole ring. In many cases, excess aldehyde or atmospheric oxygen can serve as the oxidant, although mild oxidants can also be used if needed.[5]

Caption: Mechanistic pathway of the one-pot reaction.

Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Purpose |

| This compound | >97% | Sigma-Aldrich | Starting Material |

| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Major Suppliers | C1 Synthon for Benzimidazole Ring |

| Palladium on Carbon (Pd/C) | 10% wt. basis | Major Suppliers | Heterogeneous Catalyst for Nitro Reduction |

| Ethanol (EtOH) or Methanol (MeOH) | Anhydrous | Major Suppliers | Reaction Solvent |

| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing Agent |

| Celite® (Diatomaceous Earth) | Analytical Grade | Major Suppliers | Filtration Aid for Catalyst Removal |

| Ethyl Acetate (EtOAc) | HPLC Grade | Major Suppliers | Extraction Solvent |

| Hexanes | HPLC Grade | Major Suppliers | Chromatography Mobile Phase |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Prepared in-house | Aqueous wash to remove acidic impurities |

| Brine (Saturated NaCl Solution) | ACS Reagent | Prepared in-house | Aqueous wash to break emulsions |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Major Suppliers | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Major Suppliers | Stationary Phase for Column Chromatography |

Detailed Step-by-Step Protocol

Note: This protocol is for a representative reaction on a 1 mmol scale. It should be adapted and optimized based on the specific aldehyde used.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 246.6 mg).

-

Reagent Addition: Add the desired aldehyde (1.1 mmol, 1.1 equivalents). Dissolve the solids in 20 mL of ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (0.10 mmol, ~10 mol%) to the solution. Causality Note: 10 mol% is a standard catalytic loading for this type of reduction; it provides a good balance between reaction rate and cost. Higher loadings may be needed for less reactive substrates but can also increase side reactions.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Purge the flask by evacuating under vacuum and refilling with hydrogen three times.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The disappearance of the starting material (a UV-active, often colored spot) and the appearance of a new, typically fluorescent, product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product. Causality Note: Filtering through Celite® prevents fine catalyst particles from passing through the filter paper, which can contaminate the final product and complicate purification.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.[7][8] A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 30-50% ethyl acetate, is typically effective for separating the benzimidazole product from nonpolar impurities and any unreacted aldehyde.

-

Recrystallization: Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.

-

-

Product Characterization: Dry the purified product under high vacuum and characterize by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

PART 2: Scope and Versatility

The described protocol is highly versatile and can be applied to a wide range of aromatic and aliphatic aldehydes to generate a library of structurally diverse benzimidazole derivatives.

| Entry | Aldehyde (R-CHO) | R-Group | Expected Product Name | Typical Yield (%) |

| 1 | Benzaldehyde | Phenyl | Ethyl 2-chloro-4-(2-phenyl-1H-benzo[d]imidazol-5-ylamino)benzoate | 85-95% |

| 2 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Ethyl 2-chloro-4-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-ylamino)benzoate | 80-92% |

| 3 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | Ethyl 2-chloro-4-(2-(4-nitrophenyl)-1H-benzo[d]imidazol-5-ylamino)benzoate | 75-88% |

| 4 | Cyclohexanecarboxaldehyde | Cyclohexyl | Ethyl 2-chloro-4-(2-cyclohexyl-1H-benzo[d]imidazol-5-ylamino)benzoate | 70-85% |

PART 3: Characterization and Validation

Unambiguous structural confirmation of the synthesized benzimidazole derivatives is essential.[9]

Spectroscopic Data for a Representative Product

Product: Ethyl 2-chloro-4-(2-phenyl-1H-benzo[d]imidazol-5-ylamino)benzoate (from Entry 1)

| Technique | Expected Observations |

| ¹H NMR | N-H Proton: A characteristic broad singlet in the downfield region, typically δ 12.5-13.5 ppm (in DMSO-d₆).[9] Aromatic Protons: A complex multiplet pattern between δ 7.2-8.2 ppm corresponding to the protons on the benzimidazole core and the phenyl substituent. Ester Protons: A quartet around δ 4.3 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃). |

| ¹³C NMR | C=N Carbon: A signal around δ 150-155 ppm for the C2 carbon of the imidazole ring. Carbonyl Carbon: A signal around δ 165 ppm for the ester carbonyl. Aromatic carbons will appear in the δ 110-145 ppm range. |

| FT-IR | N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹. C=N Stretch: A sharp absorption around 1620-1640 cm⁻¹. C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹ for the ester carbonyl.[2] |

| HRMS (ESI+) | The calculated mass for the protonated molecule [M+H]⁺ should match the observed mass to within 5 ppm, confirming the elemental composition. |

PART 4: Safety, Handling, and Troubleshooting

Critical Safety Precautions

-

Nitroaromatic Compounds: The starting material is a nitroaromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.[10]

-

Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Handle it in an inert atmosphere when dry or, preferably, handle it as a water-wet paste. Never add dry Pd/C to a flask containing flammable solvent in the presence of air.[6][11]

-

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.

-

General Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Waste Disposal: Spent palladium catalyst is a hazardous heavy metal waste and must be collected in a designated, sealed container for proper disposal. Do not mix it with regular chemical waste.[14]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Inactive catalyst.2. Insufficient hydrogen supply.3. Poor stirring. | 1. Use fresh, high-quality Pd/C catalyst.2. Ensure the hydrogen balloon remains inflated; replace if necessary.3. Increase the stirring rate to ensure good mixing of the three-phase system. |

| Low Yield | 1. Side reactions (e.g., over-reduction).2. Product loss during work-up. | 1. Monitor the reaction closely by TLC and stop it once the starting material is consumed.2. Ensure thorough extraction and careful handling during chromatography. |

| Purification Issues | 1. Product co-elutes with impurities.2. Product is insoluble. | 1. Optimize the chromatography solvent system; try a different solvent combination (e.g., Dichloromethane/Methanol).2. If purification by chromatography is difficult, attempt recrystallization or trituration. |

Conclusion

This application note provides a robust and versatile protocol for the synthesis of novel benzimidazole derivatives from this compound. The one-pot reductive cyclization strategy is highly efficient and provides access to a wide range of compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanism and adhering to the detailed protocols and safety guidelines, researchers can confidently and successfully synthesize these valuable heterocyclic compounds.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

- Liu, Z., Li, H., Zhao, Q., & Shen, J. (2008).

- Raja, D., Philips, A., Palani, P., Lin, W.-Y., Devikala, S., & Senadi, G. C. (2020). Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. The Journal of Organic Chemistry, 85(17), 11531–11540.

- Wang, D., et al. (2017). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry.

- Kaldhi, D., et al. (2019). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Chemistry Letters.

- El Hachimi, M., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5368.

- Chen, J., et al. (2025).

- Pinto, D. C. G. A., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2456-2465.

- Mahalakshmi, C. M., & Chidambaranathan, V. (2014).

- Al-Jubouri, H. R. A. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4).

- Chawla, H. M., et al. (2009). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity.

- Ramalingam, S., & Perumal, S. (2023). One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst. International Journal for Multidisciplinary Research, 5(4).

- Nisha, K., et al. (2023). synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. International Journal of Novel Research and Development, 8(12).

- Uddin, M. J., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 12692.

-

El-Dean, A. M. K. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[15][16]DIAZEPINES. HETEROCYCLES, 83(12), 2689-2725.

- Al-Ostath, A. I., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103428.

- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427.

-

DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

- Hybio Pharma. (2014). Purification method of benzimidazole derivative. EP2834224B1.

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]

- Chemistry Journal of Moldova. (2022).

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

- El-Metwaly, N. M., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 19(8), 3249-3264.

- Google Patents. (n.d.).

- Semantic Scholar. (n.d.). Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial.

- Trade Science Inc. (2022).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Anand, P., & Wakode, S. (2017). synthesis, characterization and biological evaluation of benzimidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(2), 617-624.

- MDPI. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3.

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Suncor. (n.d.). Catalyst Handling Activities - Exposure, Health Effects and Control. Retrieved from [Link]

-

CHEMTREC. (2020). Handling Hazardous Materials: 10 Basic Safety Rules. Retrieved from [Link]

-

The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development. (n.d.). Retrieved from [Link]

- International Journal for Multidisciplinary Research. (n.d.). Synthesis of Benzimidazoles using High Yield Thermal Method.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. ijnrd.org [ijnrd.org]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]

- 6. suncor.com [suncor.com]

- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

- 14. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]

- 15. Benzimidazole synthesis [organic-chemistry.org]

- 16. Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: One-Pot Synthesis of Functionalized Quinoxalinones from Ethyl 3-Amino-4-chloro-2-nitrobenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, efficient one-pot protocol for the synthesis of substituted quinoxalinone derivatives, a core scaffold in many pharmacologically active compounds. The protocol leverages the versatile starting material, ethyl 3-amino-4-chloro-2-nitrobenzoate, which contains strategically positioned functional groups amenable to sequential chemical transformations within a single reaction vessel. By integrating an in situ reduction of the nitro group followed by a condensation-cyclization with an α-ketoester, this methodology circumvents the need for isolating the unstable ortho-diaminobenzene intermediate, thereby improving process efficiency, reducing waste, and increasing overall yield. This guide provides a detailed step-by-step procedure, explains the underlying chemical principles, and offers insights into reaction optimization.

Introduction: The Utility of this compound

This compound is a highly functionalized aromatic building block with significant potential in synthetic organic and medicinal chemistry. Its structure is pre-organized for the construction of complex heterocyclic systems. The key features include:

-

An amino group and a nitro group positioned ortho to each other. This arrangement is a masked form of a 1,2-diaminobenzene (or o-phenylenediamine), a classic precursor for heterocycles like quinoxalines and benzodiazepines.[1]

-

A chloro substituent , which can serve as a handle for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution.

-

An ethyl ester group , which can be hydrolyzed, reduced, or otherwise modified in subsequent synthetic steps.

Quinoxaline derivatives are of particular interest due to their prevalence in compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3] Traditional multi-step syntheses of these scaffolds can be time-consuming and often suffer from yield loss during intermediate purification steps. One-pot, or tandem, reactions represent a more elegant and efficient synthetic strategy.[4][5]

Principle of the One-Pot Synthesis

The described protocol is a reductive cyclization reaction conducted in a single pot. The entire process unfolds in two sequential, mechanistically distinct stages without the need for intermediate isolation.

Stage 1: In Situ Reduction. The nitro group of this compound is selectively reduced to an amine. This transformation generates the highly reactive ethyl 3,4-diamino-2-chlorobenzoate intermediate. The choice of reducing agent is critical; sodium dithionite (Na₂S₂O₄) is an effective and mild reagent for this purpose, typically used in an aqueous or mixed aqueous/alcoholic solvent system.

Stage 2: Condensation and Cyclization. Upon formation of the ortho-diamino intermediate, an α-dicarbonyl compound (in this case, an α-ketoester such as ethyl pyruvate) is introduced directly into the reaction mixture. One of the amino groups undergoes condensation with the more reactive ketone carbonyl to form an imine intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, leading to the formation of the six-membered quinoxalinone ring after the elimination of ethanol. The reaction is typically facilitated by a catalytic amount of acid.[3]

This one-pot approach is advantageous because the sensitive diamine intermediate is generated and consumed in the same pot, minimizing degradation and side reactions.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

Caption: Workflow for the one-pot reductive cyclization.

Detailed Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Sodium Dithionite (Na₂S₂O₄) (approx. 3.0-4.0 eq)

-

Ethyl Pyruvate (1.1 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Glacial Acetic Acid (catalytic amount)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Dissolution: Add a 1:1 mixture of ethanol and water (e.g., 20 mL per gram of starting material). Stir the mixture at room temperature until the starting material is fully suspended.

-

Reduction Step: Gently heat the mixture to 50-60 °C. Add sodium dithionite (3.0-4.0 eq) portion-wise over 15-20 minutes. The deep color of the starting material should fade to a lighter yellow or brown.

-

Reaction Monitoring (Reduction): Monitor the progress of the reduction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reduction. This step typically takes 1-2 hours.

-

Condensation Step: Once the reduction is complete, cool the reaction mixture slightly. Add ethyl pyruvate (1.1 eq) followed by a few drops of glacial acetic acid to catalyze the cyclization.

-

Cyclization: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the formation of the product by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure quinoxalinone derivative.

Expected Results and Data

The following table summarizes the typical parameters and expected outcomes for this one-pot synthesis.

| Parameter | Value / Condition | Rationale / Comment |

| Starting Material | This compound | A versatile, functionalized building block. |

| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Mild and effective for nitro group reduction in aqueous media. |

| Condensation Partner | Ethyl Pyruvate | An exemplary α-ketoester for quinoxalinone formation. |

| Solvent System | Ethanol / Water (1:1 v/v) | Solubilizes both the organic substrate and the inorganic reducing agent. |

| Reaction Temperature | 50-60 °C (Reduction), Reflux (Cyclization) | Allows for controlled reduction followed by efficient cyclization. |

| Catalyst | Glacial Acetic Acid | Protonates the carbonyl group, activating it for nucleophilic attack. |

| Expected Yield | 75-85% | One-pot nature minimizes handling losses, leading to good overall yields. |

| Product Purity | >95% (after purification) | Recrystallization or chromatography is effective for purification. |

Reaction Mechanism Overview

The overall transformation proceeds through a well-established mechanistic pathway.

Caption: Simplified overview of the reaction mechanism.

Initially, the nitro group is reduced to an amine. The resulting diamine then reacts with the ketone of ethyl pyruvate to form an imine. The second, less sterically hindered amino group then attacks the electrophilic ester carbonyl in an intramolecular fashion. This nucleophilic acyl substitution results in the formation of the six-membered heterocyclic ring, with the elimination of an ethanol molecule to yield the final, stable quinoxalinone product.

Conclusion

This application note presents a highly efficient and practical one-pot method for synthesizing functionalized quinoxalinone derivatives from this compound. By combining a reduction and a condensation-cyclization reaction into a single synthetic operation, this protocol offers significant advantages in terms of operational simplicity, reaction time, and overall yield. This strategy is well-suited for library synthesis and provides a valuable tool for researchers in drug discovery and materials science.

References

-

New Journal of Chemistry. (n.d.). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. RSC Publishing. Retrieved from [Link]

-

I.J.A.Chem. (2019, September 15). Novel quinoxaline derivatives: synthesis and structural studies. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Efficient one pot synthesis of[1][2][6]triazolo[4,3-α][1][6] benzodiazepines derivatives. Retrieved from [Link]

-

El-Sayed, N. A., et al. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

ACS Omega. (n.d.). One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination. NIH. Retrieved from [Link]

-

Journal of Materials Chemistry C. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and biological activity of 8-chloro-[1][2][6]triazolo [4,3-a]quinoxalines. Retrieved from [Link]

-

ResearchGate. (n.d.). Multicomponent Reactions (MCRs). Retrieved from [Link]

-

IPRdaily. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 1.2 Multicomponent reactions. Retrieved from [Link]

-

NIH. (n.d.). Chemistry & Biology Of Multicomponent Reactions. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. allsubjectjournal.com [allsubjectjournal.com]

- 3. jocpr.com [jocpr.com]

- 4. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]

- 5. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Functionalization of the amino group in Ethyl 3-amino-4-chloro-2-nitrobenzoate

An In-Depth Technical Guide to the Functionalization of the Amino Group in Ethyl 3-amino-4-chloro-2-nitrobenzoate

Introduction: A Versatile but Challenging Synthetic Building Block

This compound is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the presence of multiple reactive sites: an amino group, a chloro substituent, a nitro group, and an ethyl ester. However, the synthetic manipulation of the amino group is not trivial. The nucleophilicity of the amine is significantly diminished by the strong electron-withdrawing effects of the adjacent nitro and ester groups. Furthermore, the ortho nitro group and the adjacent chloro group impose considerable steric hindrance, impeding access for incoming reagents.

This guide provides a detailed exploration of reliable methods for the functionalization of the amino group in this challenging substrate. We will delve into the mechanistic basis for protocol design, offering field-proven, step-by-step procedures for acylation, sulfonylation, and diazotization reactions.

Section 1: Acylation of the Amino Group to Form Amides

Acylation is a fundamental transformation that converts the primary amino group into a more stable amide functionality. This reaction is crucial for building more complex molecular architectures. Given the deactivated nature of the aniline in this compound, the choice of acylating agent and reaction conditions is critical to achieving high yields. Standard conditions often require an acid scavenger, such as pyridine or triethylamine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.

Protocol 1.1: Acetylation using Acetyl Chloride

This protocol details the N-acetylation of the substrate, a representative example of an acylation reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq, e.g., 2.44 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Base Addition: Add pyridine (1.5 eq, e.g., 1.2 mL, 15 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

-

Acylating Agent Addition: While stirring vigorously, add acetyl chloride (1.2 eq, e.g., 0.85 mL, 12 mmol) dropwise to the cooled solution over 10 minutes. A precipitate of pyridinium hydrochloride may form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with DCM (40 mL). Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield Ethyl 3-acetamido-4-chloro-2-nitrobenzoate as a solid.

Causality and Insights:

-

The use of pyridine is crucial. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate and as a base to neutralize the HCl generated, preventing protonation of the starting aniline.

-

Performing the initial addition at 0 °C helps to control the exothermic reaction between acetyl chloride and pyridine.

-

The aqueous work-up is designed to remove all water-soluble components, including the base, salts, and any unreacted acid chloride.

Data Summary: Acylation Reaction

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Acetyl Chloride |

| Base | Pyridine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

Experimental Workflow: Acylation

Caption: General workflow for the acylation of the amino group.

Section 2: Sulfonylation of the Amino Group to Form Sulfonamides

Sulfonylation is another robust method for functionalizing the amino group, leading to the formation of a stable sulfonamide linkage. Sulfonamides are prevalent in medicinal chemistry. The reaction mechanism is analogous to acylation and typically involves reacting the amine with a sulfonyl chloride in the presence of a base.

Protocol 2.1: Tosylation using p-Toluenesulfonyl Chloride (TsCl)

This protocol describes the formation of the N-tosyl derivative.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq, e.g., 2.44 g, 10 mmol) in pyridine (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq, e.g., 2.10 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

-

Work-up: Pour the reaction mixture into 150 mL of ice-cold water with stirring. A precipitate should form. Continue stirring for 30 minutes to allow for complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride, followed by a small amount of cold ethanol.

-

Purification: The crude solid can be recrystallized from ethanol to yield the pure Ethyl 4-chloro-2-nitro-3-(tosylamino)benzoate. A general procedure for a similar sulfonylation can be found in the literature[1].

Causality and Insights:

-

In this procedure, pyridine serves as both the solvent and the base, ensuring a high concentration of reactants and efficient acid scavenging.

-

The precipitation of the product upon addition to water provides a simple and effective method of initial purification, as the desired sulfonamide is typically insoluble in water while the pyridinium salt byproduct is highly soluble.

Data Summary: Sulfonylation Reaction

| Parameter | Condition |

| Substrate | This compound |

| Reagent | p-Toluenesulfonyl Chloride (TsCl) |

| Solvent/Base | Pyridine |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 80-90% |

Experimental Workflow: Sulfonylation